7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
7-Methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a methoxy group at position 7 and a piperidine-derived side chain at position 2. Quinazolinone derivatives are widely studied for their pharmacological activities, including kinase inhibition and anticancer effects.
Properties
IUPAC Name |
7-methoxy-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14(2)11-21-8-6-15(7-9-21)12-22-13-20-18-10-16(24-3)4-5-17(18)19(22)23/h4-5,10,13-15H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIDBSQIFPWPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a quinazolinone core with a methoxy group and a piperidine moiety, which are critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Target Bacteria | Activity |
|---|---|---|
| 7-Methoxy... | Salmonella typhi | Moderate |
| 7-Methoxy... | Bacillus subtilis | Strong |
| 7-Methoxy... | E. coli | Weak |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and urease. Inhibitory activities were noted with IC50 values indicating varying degrees of potency:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Strong inhibition |
These findings suggest potential applications in treating conditions like Alzheimer's disease through acetylcholinesterase inhibition.
3. CNS Activity
The piperidine component is associated with central nervous system (CNS) effects. Similar compounds have shown promise as kappa-opioid receptor antagonists, which could lead to applications in pain management and addiction therapy . The structure-activity relationship (SAR) studies highlight the importance of the piperidine ring in modulating CNS activity.
The biological activity of this compound is primarily attributed to:
- Receptor Interactions : Binding affinity to various receptors influences both antimicrobial and CNS activities.
- Enzyme Interaction : The compound's ability to inhibit key enzymes plays a critical role in its pharmacological effects.
Case Studies
A study conducted on a series of quinazolinone derivatives demonstrated their effectiveness against Staphylococcus aureus and E. coli, supporting the potential of this compound class in antimicrobial therapy . Additionally, SAR studies have provided insights into optimizing the structure for enhanced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from recent patents, catalogs, and literature (Table 1).
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations
Lipophilicity vs. Solubility : The isobutyl group in the target compound likely increases lipophilicity compared to hydroxyethyl or unsubstituted piperidine analogs, favoring passive diffusion across biological membranes . However, this may reduce aqueous solubility, a trade-off critical for oral bioavailability.
The dihydrochloride salt in highlights the role of salt forms in modulating solubility, though this compound is discontinued, possibly due to stability or efficacy concerns .
Structural Simplification : The trifluoroacetate salt in lacks the methoxy group and side-chain complexity, suggesting a scaffold for probing minimal pharmacophoric requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
